molecular formula C9H9BrClNO2 B13892035 Isopropyl 3-bromo-2-chloroisonicotinate

Isopropyl 3-bromo-2-chloroisonicotinate

Cat. No.: B13892035
M. Wt: 278.53 g/mol
InChI Key: SVDQQFSDLUIFNU-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

propan-2-yl 3-bromo-2-chloropyridine-4-carboxylate

InChI

InChI=1S/C9H9BrClNO2/c1-5(2)14-9(13)6-3-4-12-8(11)7(6)10/h3-5H,1-2H3

InChI Key

SVDQQFSDLUIFNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C(=NC=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 3-bromo-2-chloroisonicotinate typically involves the esterification of 3-bromo-2-chloroisonicotinic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-bromo-2-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while reduction reactions can produce different reduced derivatives .

Mechanism of Action

The mechanism of action of isopropyl 3-bromo-2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 3-bromo-2-chloroisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Isopropyl 3-bromo-2-chloroisonicotinate is a halogenated derivative of isonicotinic acid characterized by a pyridine ring with bromine and chlorine substituents. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding, which may be relevant in drug discovery and development.

The molecular formula of this compound is C12H12BrClN2O2C_{12}H_{12}BrClN_2O_2, with a molecular weight of approximately 278.53 g/mol. The presence of the isopropyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.

Synthesis Methods:

  • Bromination of 2-Chloroisonicotinic Acid: The synthesis typically involves brominating 2-chloroisonicotinic acid followed by esterification with isopropanol, often catalyzed by an acid such as sulfuric acid under reflux conditions.
  • Industrial Production: In industrial settings, continuous flow reactors can be utilized to maintain consistent reaction conditions and improve yield.

This compound interacts with specific molecular targets, such as enzymes or receptors. The halogen substituents (bromine and chlorine) may enhance binding affinity and selectivity, making this compound a valuable tool in pharmacological studies. The exact pathways involved depend on the biological system being studied, but it has been noted for its potential to inhibit certain enzymes .

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • Research indicates that compounds similar to this compound can exhibit significant inhibitory effects on various enzymes, which may lead to therapeutic applications in treating diseases where enzyme dysregulation is a factor .
    • For example, studies have shown that halogenated derivatives can selectively inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced toxicity or enhanced efficacy in therapeutic contexts.
  • Receptor Binding Assays:
    • In vitro assays have demonstrated that halogenated compounds can bind effectively to receptors, influencing various signaling pathways. This compound's structural features suggest it could similarly interact with biological receptors, although specific binding studies are needed to confirm this .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-bromo-2-chloronicotinateMethyl ester instead of isopropylDifferent alkyl group affects solubility and reactivity
5-Bromo-2-chloroisonicotinic acidLacks the isopropyl groupMore polar and potentially more soluble in water
Isopropyl 5-bromo-2-chloronicotinateSimilar structure but different position of substituentsVariation in position may influence biological activity
5-Bromo-2-hydroxyisonicotinic acidContains a hydroxyl group instead of a halogenHydroxyl group may enhance hydrogen bonding capabilities
5-Bromo-2-chloro-6-methylnicotinic acidAdditional methyl group at position sixAlters steric hindrance and electronic properties

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